Methyl chloroglyoxylate

Catalog No.
S1521206
CAS No.
5781-53-3
M.F
C3H3ClO3
M. Wt
122.51 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl chloroglyoxylate

CAS Number

5781-53-3

Product Name

Methyl chloroglyoxylate

IUPAC Name

methyl 2-chloro-2-oxoacetate

Molecular Formula

C3H3ClO3

Molecular Weight

122.51 g/mol

InChI

InChI=1S/C3H3ClO3/c1-7-3(6)2(4)5/h1H3

InChI Key

ZXUQEPZWVQIOJE-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)Cl

Synonyms

2-Chloro-2-oxoacetic Acid Methyl Ester; Chloroglyoxylic Acid Methyl Ester; Methoxalyl Chloride; Methyl (Chlorocarbonyl)formate; Methyl (Chloroformyl)formate; Methyl 2-Chloro-2-oxoacetate; Methyl Chloroglyoxylate; Methyl Chlorooxalate; Methyl Oxalyl C

Canonical SMILES

COC(=O)C(=O)Cl

Organic Synthesis

Methyl chloroglyoxylate serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules. Its reactive nature, with a labile chlorine atom and carbonyl groups, allows it to participate in various reactions, including:

  • Aldol condensations: Methyl chloroglyoxylate can act as an electrophile in aldol condensations, reacting with enolates to form β-hydroxy α-keto esters []. These intermediates can be further manipulated to generate diverse organic structures.
  • Acylation reactions: The carbonyl group in methyl chloroglyoxylate can function as an acylating agent, reacting with nucleophiles like amines and alcohols to form amides and esters, respectively. This property is valuable for introducing functional groups into organic molecules.
  • Cycloadditions: Methyl chloroglyoxylate can participate in cycloaddition reactions, forming cyclic compounds through bond formation between its reactive groups and other molecules. This approach is useful for creating diverse ring systems in organic synthesis.

Biological Studies

While the natural biological role of methyl chloroglyoxylate remains unclear, researchers have explored its potential applications in various biological contexts:

  • Enzyme Inhibition: Studies suggest that methyl chloroglyoxylate can inhibit specific enzymes involved in metabolic pathways, potentially offering insights into disease mechanisms and drug development strategies [].
  • Antimicrobial Activity: Some research indicates that methyl chloroglyoxylate may exhibit antimicrobial activity against certain bacterial and fungal strains []. However, further investigation is needed to understand its efficacy and underlying mechanisms.

XLogP3

1.1

Boiling Point

119.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

5781-53-3

Wikipedia

Methyl chloroglyoxylate

General Manufacturing Information

Acetic acid, 2-chloro-2-oxo-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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